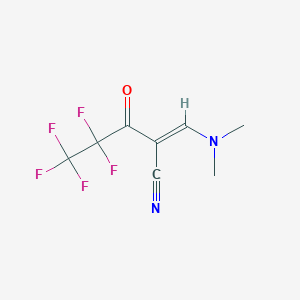
2,2-Dibromo-p-methoxyacetophenone; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-p-methoxyacetophenone, also known as 3’-METHOXYPHENACYL BROMIDE, is a chemical compound with the molecular formula C9H9BrO2 . It is a crystalline powder that is white to slightly yellow-green in color . It is soluble in methanol .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, has been explored . In one study, the bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Molecular Structure Analysis
The molecular structure of 2,2-Dibromo-p-methoxyacetophenone consists of nine carbon atoms, nine hydrogen atoms, two bromine atoms, and two oxygen atoms . The molecular weight is 229.071 .Physical And Chemical Properties Analysis
2,2-Dibromo-p-methoxyacetophenone has a melting point of 60-62 °C and a boiling point of approximately 215.8°C . Its density is estimated to be 1.4921, and it has a refractive index of 1.5500 .Aplicaciones Científicas De Investigación
Microbial Fuel Cells (MFCs)
MFCD29066743: has potential applications in the development of Microbial Fuel Cells (MFCs) . MFCs are a promising technology for sustainable energy production, combining wastewater treatment with electricity generation . The compound could be used in the electrode modification process to enhance the electron transfer efficiency or as a mediator to improve the overall performance of MFCs.
Biosensors
The compound’s properties may be leveraged in the field of biosensors , particularly those based on MFC technology. These biosensors can monitor environmental parameters like water quality, detecting biochemical oxygen demand (BOD), and toxicants . MFCD29066743 could serve as a component in the sensor’s reactive layer, interacting with target analytes to produce a measurable signal.
Organic Synthesis
In organic synthesis , MFCD29066743 is valuable as an intermediate. It can undergo various chemical reactions, such as alpha-bromination, to produce derivatives that are crucial in synthesizing pharmaceuticals, pesticides, and other chemicals . Its reactivity with different substrates can lead to the creation of novel compounds with potential applications in medicine and agriculture.
Stabilization of Active Metabolites
This compound has been used to stabilize active metabolites in human plasma, ensuring their stability during sample processing and storage . This application is critical in pharmacokinetics and drug discovery research, where maintaining the integrity of metabolites is essential for accurate analysis.
Flame Retardants
MFCD29066743, also known as Methyl Octabromoether, is used as a halogenated flame retardant. Its application spans across industries such as plastics, textiles, and electronics, where it contributes to the materials’ fire-resistant properties .
Esterification of Carboxylic Acids
The compound is useful in the esterification of carboxylic acids . It can react with aldehydes in the presence of specific catalysts to afford alpha, beta-unsaturated ketones, which are significant in various chemical manufacturing processes .
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dibromo-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCPFTTUVDBPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-p-methoxyacetophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene](/img/structure/B6308503.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)



![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)
![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)
![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)